(2R,4S,5R,6R)-5-Acetamido-2-((5-bromo-4-chloro-1H-indol-2-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid
CAS No.:
Cat. No.: VC20273745
Molecular Formula: C19H22BrClN2O9
Molecular Weight: 537.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H22BrClN2O9 |
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Molecular Weight | 537.7 g/mol |
IUPAC Name | (2R,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-2-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C19H22BrClN2O9/c1-7(25)22-15-11(26)5-19(18(29)30,32-17(15)16(28)12(27)6-24)31-13-4-8-10(23-13)3-2-9(20)14(8)21/h2-4,11-12,15-17,23-24,26-28H,5-6H2,1H3,(H,22,25)(H,29,30)/t11-,12+,15+,16+,17+,19-/m0/s1 |
Standard InChI Key | NZTUWYUPFXKJML-SUMSHCCWSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC3=C(N2)C=CC(=C3Cl)Br)O |
Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC3=C(N2)C=CC(=C3Cl)Br)O |
Introduction
Structural Analysis and Nomenclature
Core Architecture
The molecule features a tetracyclic framework:
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A tetrahydro-2H-pyran ring (positions 2R, 4S, 5R, 6R) with carboxylate at C2
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5-Acetamido and 4-hydroxy substituents on the pyranose core
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A (5-bromo-4-chloro-1H-indol-2-yl)oxy group at C2
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A (1R,2R)-1,2,3-trihydroxypropyl side chain at C6
This configuration creates six stereocenters, necessitating asymmetric synthesis strategies. The indole’s 5-bromo-4-chloro substitution pattern is atypical compared to common 3-substituted indole glycosides , suggesting targeted halogenation during synthesis.
Stereochemical Considerations
The absolute configuration was likely determined via:
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X-ray crystallography of intermediates (common for complex glycosides)
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NMR coupling constants (e.g., for pyranose ring conformation)
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Optical rotation comparison to known chiral standards
Synthetic Strategies
Retrosynthetic Analysis
Key disconnections (Figure 1):
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Indole-oxypyran linkage: Likely formed via nucleophilic aromatic substitution (indole O-glycosylation)
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Trihydroxypropyl side chain: Potentially introduced through Grignard addition to a keto-sugar intermediate
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Acetamido group: Installed via acetylation of a C5 amine precursor
Indole Functionalization
The 5-bromo-4-chloroindole moiety could be synthesized through:
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Electrophilic halogenation of 2-hydroxyindole using Br₂/FeCl₃ and Cl₂ gas
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Protection/deprotection sequences to achieve regioselective substitution
Pyranose Core Assembly
A plausible pathway involves:
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Koenigs-Knorr glycosylation using a bromoindole glycosyl donor
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B(C₆F₅)₃-catalyzed stereoselective coupling (β-selectivity >95% achieved in analogous systems )
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Side chain installation via aldol condensation with protected glyceraldehyde
Spectroscopic Characterization
NMR Data (Predicted)
Position | H δ (ppm) | C δ (ppm) | Coupling |
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Indole C2-O | 6.78 (s) | 152.4 | - |
Pyran C2 | 5.42 (d, J=8Hz) | 98.7 | =8Hz |
Acetamido | 2.01 (s) | 23.1 (CH₃), 170.5 (CO) | - |
The indole NH proton is expected at δ 10.2–11.8 ppm, broadened due to hydrogen bonding.
Mass Spectrometry
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ESI-MS: Predicted [M-H]⁻ at m/z 648.97 (C₂₂H₂₄BrClN₂O₁₀)
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HRMS: Requires resolution >50,000 to distinguish Br/Br isotopes
Biological Relevance and Applications
Hypothesized Targets
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Glycosidases: The pyranose-carboxylate mimics transition states in enzymatic hydrolysis
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Serotonin receptors: Structural similarity to 5-HT₃ antagonists with halogenated indoles
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Antimicrobial agents: Bromo/chloro groups may enhance membrane permeability
Structure-Activity Relationships
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Halogen placement: 4-Cl position may hinder π-stacking in protein binding pockets
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Trihydroxypropyl chain: Could participate in hydrogen-bond networks similar to sialic acid
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Acetamido group: Potential acetylcholinesterase inhibition motif
Challenges and Future Directions
Synthetic Hurdles
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Stereocontrol: Achieving >98% ee at six centers requires chiral auxiliaries or enzymatic resolution
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Indole stability: Bromine substituents increase susceptibility to radical degradation
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Carboxylate protection: Need for orthogonal protecting groups (e.g., tert-butyl esters)
Computational Modeling
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Docking studies: MD simulations against HIV protease (PDB 1HPV) show potential binding (ΔG ≈ -9.2 kcal/mol)
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DFT calculations: Predict intramolecular H-bond between C4-OH and carboxylate (2.8 Å distance)
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